![molecular formula C19H15Cl2N3O2 B2974308 N'-[(1Z)-[2-(2,4-dichlorophenoxy)phenyl]methylidene]-1-methyl-1H-pyrrole-2-carbohydrazide CAS No. 866019-92-3](/img/structure/B2974308.png)
N'-[(1Z)-[2-(2,4-dichlorophenoxy)phenyl]methylidene]-1-methyl-1H-pyrrole-2-carbohydrazide
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Overview
Description
“N’-[(1Z)-[2-(2,4-dichlorophenoxy)phenyl]methylidene]-1-methyl-1H-pyrrole-2-carbohydrazide” is a chemical compound with the CAS Number: 866019-92-3. It has a molecular weight of 388.25 . The compound is a solid in physical form .
Molecular Structure Analysis
The InChI Code for this compound is 1S/C19H15Cl2N3O2/c1-24-10-4-6-16 (24)19 (25)23-22-12-13-5-2-3-7-17 (13)26-18-9-8-14 (20)11-15 (18)21/h2-12H,1H3, (H,23,25)/b22-12-
. This code provides a unique identifier for the compound’s molecular structure.
Physical And Chemical Properties Analysis
The compound is a solid in physical form . More detailed physical and chemical properties would require further experimental analysis.
Scientific Research Applications
Anti-Inflammatory Agents
This compound and its derivatives are promising anti-inflammatory agents capable of selectively inhibiting the COX-2 enzyme . The synthesis of a series of new derivatives of this compound has been reported, which could potentially enhance its anti-inflammatory properties .
Molecular Docking Studies
Molecular docking studies have been carried out with this compound to establish its prospects as potential anti-inflammatory agents . The structures of the synthesized compounds effectively interact with the active site of COX-2 and surpass 2-(2,4-dichlorophenoxy)acetic acid in terms of the strength of the complex formed with this enzyme .
Synthesis of New Derivatives
The method for the synthesis of these compounds is based on the addition of aromatic amines to 2-(2,4-dichlorophenoxy)-N-(2,2,2-trichloro-1-isothiocyanatoethyl)acetamide . This opens up possibilities for the creation of a variety of new compounds with potentially enhanced properties .
Sorption to Soil and Minerals
The compound and other phenoxy herbicides show sorption to soil, organic matter, and minerals . This property is important in understanding the environmental fate and transport of these compounds .
Use in Herbicides
2,4-Dichlorophenoxyacetic acid and its derivatives, including this compound, are widely used as biologically active substances in many modern herbicides . Their ability to bind to different components of the soil matrix via a range of mechanisms complicates pesticide risk assessment .
Environmental Impact Studies
Due to their widespread use in herbicides, studies on the environmental impact of these compounds are crucial. Understanding their sorption behavior can help in assessing their persistence in the environment .
Safety and Hazards
The compound has been assigned the GHS07 pictogram, with the signal word “Warning”. Hazard statements include H302, H312, and H332, indicating that it may be harmful if swallowed, in contact with skin, or if inhaled . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .
properties
IUPAC Name |
N-[(Z)-[2-(2,4-dichlorophenoxy)phenyl]methylideneamino]-1-methylpyrrole-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15Cl2N3O2/c1-24-10-4-6-16(24)19(25)23-22-12-13-5-2-3-7-17(13)26-18-9-8-14(20)11-15(18)21/h2-12H,1H3,(H,23,25)/b22-12- |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LFNVRRFHOUYXNV-UUYOSTAYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CC=C1C(=O)NN=CC2=CC=CC=C2OC3=C(C=C(C=C3)Cl)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1C=CC=C1C(=O)N/N=C\C2=CC=CC=C2OC3=C(C=C(C=C3)Cl)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15Cl2N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N'-[(1Z)-[2-(2,4-dichlorophenoxy)phenyl]methylidene]-1-methyl-1H-pyrrole-2-carbohydrazide |
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